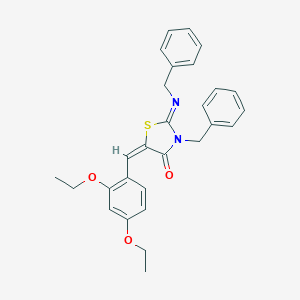![molecular formula C20H17N3OS B302842 N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302842.png)
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of compounds known as tubulin inhibitors, which have been shown to have anticancer and antiparasitic properties.
Scientific Research Applications
MTA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTA has also been shown to have antiparasitic properties, with studies demonstrating its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Mechanism of Action
MTA exerts its anticancer and antiparasitic effects by binding to and inhibiting the function of tubulin, a protein that plays a critical role in cell division and growth. By inhibiting tubulin, MTA prevents the formation of microtubules, which are necessary for cell division and growth. This ultimately leads to the death of cancer cells or parasites.
Biochemical and Physiological Effects:
Studies have shown that MTA can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. MTA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, MTA has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of MTA is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of tubulin in cell division and growth. However, one limitation of MTA is that it can be toxic to normal cells at high doses, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on MTA. One area of research is the development of new derivatives of MTA that have improved efficacy and reduced toxicity. Another area of research is the use of MTA in combination with other anticancer drugs to enhance their efficacy. Additionally, there is a need for further research on the potential antiparasitic applications of MTA, particularly in the context of drug-resistant malaria.
Synthesis Methods
MTA can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 4-bromoaniline, followed by the reaction of the resulting compound with 2-thiopheneacetyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
properties
Product Name |
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide |
|---|---|
Molecular Formula |
C20H17N3OS |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H17N3OS/c1-13-4-9-17-18(11-13)23-20(22-17)14-5-7-15(8-6-14)21-19(24)12-16-3-2-10-25-16/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
BSBPSAZERAVRKV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[5-bromo-2-(2-propynyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302763.png)
![isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(5-piperidin-1-yl-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302766.png)
![5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one](/img/structure/B302767.png)
![ethyl 7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302768.png)
![7-(4-fluorophenyl)-10-{[5-(4-morpholinyl)-2-furyl]methylene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302769.png)
![2-(3-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302770.png)
![10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302771.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)
![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![(2Z)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302775.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302776.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)